Cas no 1803079-48-2 (Linagliptin impurity YYJ)

Linagliptin impurity YYJ is a high-purity reference standard used in pharmaceutical quality control and analytical research. This impurity is critical for the identification, quantification, and characterization of potential byproducts or degradants in Linagliptin drug formulations. Its well-defined chemical structure and stability ensure reliable performance in HPLC, LC-MS, and other chromatographic analyses. Linagliptin impurity YYJ aids in method validation, ensuring compliance with regulatory standards such as ICH guidelines. Its availability as a certified reference material enhances accuracy in impurity profiling, supporting robust drug development and manufacturing processes. This compound is essential for maintaining the safety and efficacy of Linagliptin-based therapeutics.
Linagliptin impurity YYJ structure
Linagliptin impurity YYJ structure
Product name:Linagliptin impurity YYJ
CAS No:1803079-48-2
MF:C22H22N6O3
Molecular Weight:418.448483943939
CID:5152529
PubChem ID:122189865

Linagliptin impurity YYJ 化学的及び物理的性質

名前と識別子

    • Linagliptin impurity YYJ
    • 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
    • CS-0255307
    • 1803079-48-2
    • F83283
    • 7-(BUT-2-YN-1-YL)-8-ETHOXY-3-METHYL-1-((4-METHYLQUINAZOLIN-2-YL)METHYL)-1H-PURINE-2,6(3H,7H)-DIONE
    • CHEMBL3616893
    • インチ: 1S/C22H22N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11H,6,12-13H2,1-4H3
    • InChIKey: HAGSIEOHWJJRAJ-UHFFFAOYSA-N
    • SMILES: N1(CC#CC)C2=C(N(C)C(=O)N(CC3=NC(C)=C4C(=N3)C=CC=C4)C2=O)N=C1OCC

計算された属性

  • 精确分子量: 418.17533859g/mol
  • 同位素质量: 418.17533859g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 763
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 93.4Ų

Linagliptin impurity YYJ Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1240081-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 95%
50mg
$115 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325977-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 97%
50mg
¥1200 2023-04-15
eNovation Chemicals LLC
Y1240081-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 95%
50mg
$115 2025-02-27
eNovation Chemicals LLC
Y1240081-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 95%
50mg
$115 2024-06-05
Aaron
AR01XHM5-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 95%
50mg
$59.00 2025-02-12
1PlusChem
1P01XHDT-50mg
7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)
1803079-48-2 97%
50mg
$82.00 2024-06-18

Linagliptin impurity YYJ 関連文献

Linagliptin impurity YYJに関する追加情報

Linagliptin Impurity YYJ: A Comprehensive Overview

Linagliptin Impurity YYJ (CAS No. 1803079-48-2) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This impurity is closely associated with linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The identification and characterization of such impurities are critical to ensuring the safety, efficacy, and quality of pharmaceutical products.

The CAS registry number 1803079-48-2 uniquely identifies this compound, making it easier for researchers and manufacturers to reference and track its properties. Recent studies have highlighted the importance of understanding the formation, stability, and potential toxicity of Linagliptin Impurity YYJ. These findings are particularly relevant as regulatory agencies increasingly emphasize stringent quality control measures for active pharmaceutical ingredients (APIs) and their related impurities.

From a structural perspective, Linagliptin Impurity YYJ shares similarities with linagliptin but differs in specific functional groups or stereochemical configurations. This distinction can influence its pharmacokinetic profile, bioavailability, and potential for adverse effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and confirm its identity.

Recent research has focused on the mechanisms by which Linagliptin Impurity YYJ may form during the synthesis of linagliptin. For instance, studies have identified specific reaction conditions, such as temperature variations or the presence of certain catalysts, that could lead to the formation of this impurity. Understanding these pathways is essential for optimizing manufacturing processes and minimizing impurity levels in final drug products.

The pharmacological effects of Linagliptin Impurity YYJ are another area of active investigation. Preclinical studies suggest that this impurity may exhibit altered DPP-4 inhibitory activity compared to linagliptin itself. However, further research is needed to determine whether these differences translate into clinically significant outcomes or pose any risks to patients.

In terms of regulatory considerations, the presence of Linagliptin Impurity YYJ in pharmaceutical formulations must comply with stringent guidelines set by organizations such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines specify acceptable limits for impurities based on their potential toxicity and impact on product quality.

From a manufacturing standpoint, the control and mitigation of Linagliptin Impurity YYJ require robust quality assurance systems. Techniques such as process analytical technology (PAT) and real-time release testing (RTRT) can help ensure consistent product quality by monitoring critical quality attributes throughout the production process.

Looking ahead, ongoing advancements in analytical chemistry and computational modeling are expected to enhance our understanding of Linagliptin Impurity YYJ's properties. For example, molecular docking studies could provide insights into its binding affinity to DPP-4 or other target proteins, while in silico toxicology models could predict its potential for adverse effects.

In conclusion, Linagliptin Impurity YYJ (CAS No. 1803079-48-2) represents an important consideration in the development and production of linagliptin-based therapies. By leveraging cutting-edge research methodologies and adhering to rigorous regulatory standards, manufacturers can ensure that their products meet the highest standards of safety and efficacy.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd